methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride
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Overview
Description
“Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride” is a chemical compound with the formula C12H16ClNO2 and a molecular weight of 241.71 . It is a derivative of 2-aminoindane , a psychoactive drug and research chemical .
Molecular Structure Analysis
The molecular structure of this compound includes a 2,3-dihydro-1H-inden-2-yl group attached to a methyl 2-amino-2-acetate group . The 2,3-dihydro-1H-inden-2-yl group is a fused molecule containing a cyclopentanone and a benzene ring .Scientific Research Applications
Synthesis and Chemical Reactivity
- Regioselective Addition Reactions : Research demonstrates the reactivity of similar compounds in regioselective addition at the exocyclic C=C bond, producing methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006).
- One-Pot Synthesis : The compound is involved in one-pot synthesis processes, such as the formation of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates (Dobrydnev et al., 2018).
Pharmacological Research
- Synthesis of Pharmaceutical Compounds : It has been used in synthesizing various pharmaceutical compounds, such as Clopidogrel Sulfate (Hu Jia-peng, 2012).
- Anticancer Activity : Certain derivatives have been synthesized and evaluated for anticancer activities, showing significant inhibition against various cancer cell lines (Karaburun et al., 2018).
Industrial Applications
- Corrosion Inhibition : Derivatives of the compound have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments (Missoum et al., 2013).
- Spectroscopic and Diffractometric Studies : It has been a subject in spectroscopic studies to understand polymorphism in pharmaceutical compounds, which is crucial for their stability and efficacy (Vogt et al., 2013).
Analytical Chemistry
- Fluorogenic Reagents : Compounds with structural similarities are used as fluorogenic reagents for detecting and analyzing primary amines, which is valuable in various analytical techniques (Chen & Novotny, 1997).
Mechanism of Action
Target of Action
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride is a cyclic amine that is structurally related to amphetamine
Mode of Action
Based on its structural similarity to amphetamine, it may act as a releasing agent or reuptake inhibitor for monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Its structural similarity to amphetamine suggests that it may have similar pharmacokinetic properties, including rapid absorption from the gastrointestinal tract, widespread distribution throughout the body, metabolism primarily in the liver, and excretion in the urine .
Result of Action
If it acts similarly to amphetamine, it may lead to increased levels of monoamine neurotransmitters in the synaptic cleft, resulting in heightened neurotransmission . This could potentially lead to various physiological effects, depending on the specific neurotransmitters involved and the areas of the brain affected.
Properties
IUPAC Name |
methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11(13)10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJDAGAZYLXBNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC2=CC=CC=C2C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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